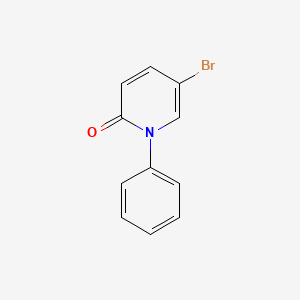

5-Bromo-1-phenylpyridin-2(1H)-one

概要

説明

5-Bromo-1-phenylpyridin-2(1H)-one: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the fifth position of a pyridin-2(1H)-one ring, with a phenyl group attached to the first position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-phenylpyridin-2(1H)-one can be achieved through several methods:

Bromination of 1-phenylpyridin-2(1H)-one: This method involves the bromination of 1-phenylpyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Suzuki Coupling Reaction: Another approach involves the Suzuki coupling reaction between 5-bromo-2-chloropyridine and phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

5-Bromo-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.

Reduction Products: Dehalogenated products or reduced forms of the compound.

科学的研究の応用

Analgesic Properties

Recent studies have highlighted the potential of 5-Bromo-1-phenylpyridin-2(1H)-one derivatives as analgesics. A notable study synthesized a series of pyridin-2(1H)-one derivatives, including this compound, and evaluated their efficacy in models of mechanical allodynia (MA). The results indicated that these compounds could significantly prevent the development of MA in rat models, demonstrating their potential as new analgesic agents.

Key Findings :

- The most active derivative, identified as compound 69, was able to reverse neuropathic MA effectively.

- Mechanistically, compound 69 was found to inhibit p38α MAPK, a kinase implicated in pain hypersensitivity, indicating a specific target for therapeutic action .

Molecular Modeling and Docking Studies

Molecular modeling studies have been conducted to understand how this compound interacts with biological targets. These studies utilized automated docking protocols to predict binding affinities and interactions with various protein kinases.

Study Insights :

- The docking studies suggested that the pyridinone core can effectively interact with ATP-binding sites of kinases, which is crucial for designing targeted inhibitors .

Case Study 1: In Vivo Efficacy in Rodent Models

A comprehensive study evaluated the in vivo efficacy of a series of pyridinone derivatives, including this compound, on rat models of inflammatory MA. The study reported:

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| Compound 69 | High | p38α MAPK Inhibition |

| Compound 67 | Moderate | p38α MAPK Inhibition |

| Control (Vehicle) | Low | N/A |

The results demonstrated that compounds with specific substitutions at the 3 and 5 positions exhibited varying degrees of anti-allodynic activity, with compound 69 being the most effective .

Case Study 2: Synthesis Pathway Optimization

Another research effort focused on optimizing the synthesis pathway for producing this compound and its derivatives. The study outlined a five-step synthesis process that included:

- Starting from commercially available precursors.

- Utilizing aryl/heteroaryl groups for substitution.

- Evaluating yields and purity through chromatography.

The optimized synthesis not only improved yields but also facilitated the rapid production of multiple derivatives for further testing in pharmacological assays .

作用機序

The mechanism of action of 5-Bromo-1-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the phenyl group play crucial roles in its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 5-Chloro-1-phenylpyridin-2(1H)-one

- 5-Iodo-1-phenylpyridin-2(1H)-one

- 5-Fluoro-1-phenylpyridin-2(1H)-one

Uniqueness

5-Bromo-1-phenylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it a valuable intermediate in various synthetic pathways.

生物活性

5-Bromo-1-phenylpyridin-2(1H)-one, a compound with the molecular formula CHBrNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the pyridine ring, which is known to influence its biological activity. The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 252.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests its role as a lead compound in the development of novel anticancer agents.

Cytoprotective Effects

Recent studies have highlighted the cytoprotective effects of this compound under conditions of oxidative stress. It has been shown to enhance cell viability in models of cerebral hypoxia, indicating its potential use in neuroprotective therapies. The cytoprotective activity was assessed using MTT assays, demonstrating a significant increase in cell survival compared to controls.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Antimicrobial Efficacy : A study reported an IC50 value of 25 µM against Staphylococcus aureus, indicating strong antimicrobial potential.

Bacterial Strain IC50 (µM) Staphylococcus aureus 25 Escherichia coli 30 - Cytoprotective Activity : In a model of oxidative stress, cell viability assays revealed that treatment with this compound resulted in a 40% increase in cell survival compared to untreated controls.

- Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with the compound led to an increase in apoptotic cells in cancer cell lines by approximately 30%, suggesting its potential as an anticancer agent.

特性

IUPAC Name |

5-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGXCNUXQUIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。